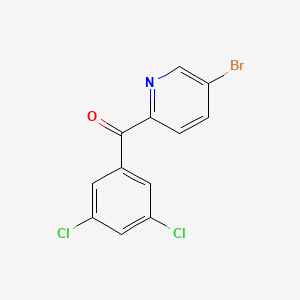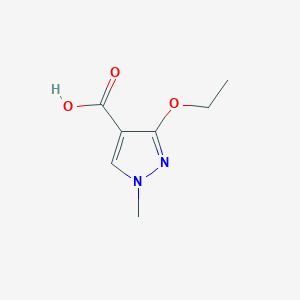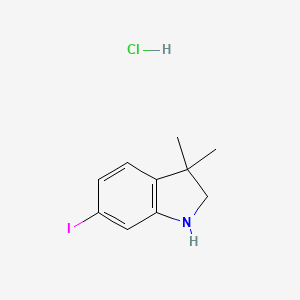
6-Iodo-3,3-dimethylindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3,3-dimethylindoline hydrochloride is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,3-dimethylindoline hydrochloride typically involves the iodination of 3,3-dimethylindoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indoline ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-3,3-dimethylindoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indoline ring structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Iodo-3,3-dimethylindoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3,3-dimethylindoline hydrochloride involves its interaction with specific molecular targets. The iodine atom and the indoline ring structure play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
- 5-Iodo-3,3-dimethylindoline hydrochloride
- 6-Iodo-2,3-dimethoxypyridine
- 3,3-Dimethylindoline
Comparison: 6-Iodo-3,3-dimethylindoline hydrochloride is unique due to the position of the iodine atom and the specific substitution pattern on the indoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H13ClIN |
|---|---|
Peso molecular |
309.57 g/mol |
Nombre IUPAC |
6-iodo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Clave InChI |
RBRWEEJEKSPXFL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)I)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


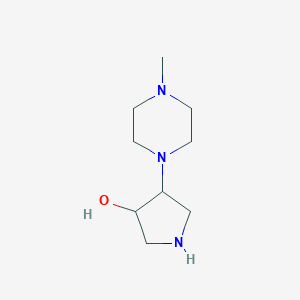
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
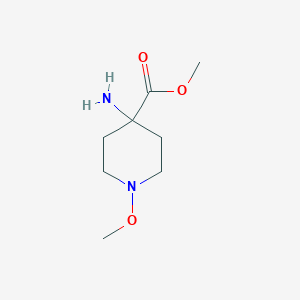
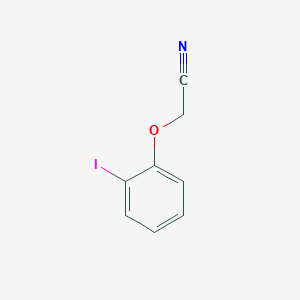
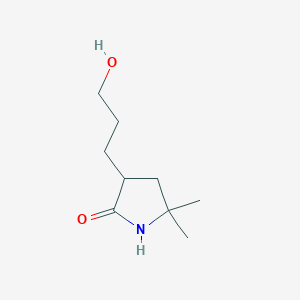
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
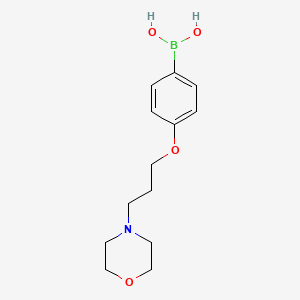
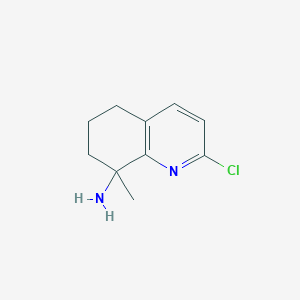
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

